

5-Methyl-2-furonitrile: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Methyl-2-furonitrile

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This technical guide provides an in-depth overview of **5-Methyl-2-furonitrile**, a heterocyclic nitrile with growing interest in the fields of medicinal chemistry and drug development. This document, intended for researchers, scientists, and drug development professionals, details the molecule's fundamental properties, synthesis, and potential therapeutic applications, with a focus on its role as a pharmacophore and bioisostere.

Core Molecular Data

5-Methyl-2-furonitrile, also known by its IUPAC name 5-methylfuran-2-carbonitrile, is a colorless to light yellow liquid. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₆ H ₅ NO ^[1]
Molecular Weight	107.11 g/mol ^[1]
CAS Number	13714-86-8
Boiling Point	173-176 °C ^[2]
Density	1.02 g/mL at 25 °C ^[2]
Refractive Index	n _{20/D} 1.484 ^[2]
Flash Point	59.4 °C (closed cup) ^[2]

Synthesis of 5-Methyl-2-furonitrile: A Two-Stage Experimental Protocol

The synthesis of **5-Methyl-2-furonitrile** can be efficiently achieved through a two-stage process commencing with the production of its precursor, 5-methylfurfural, from sucrose, followed by conversion to the nitrile via an aldoxime intermediate.

Stage 1: Synthesis of 5-Methylfurfural from Sucrose

This protocol is adapted from the procedure described in *Organic Syntheses*.^[3]

Materials:

- Sucrose (powdered)
- Hydrochloric acid (32%)
- Stannous chloride crystals (SnCl₂·2H₂O)
- Benzene
- Sodium carbonate solution (5%)
- Anhydrous magnesium or sodium sulfate

Procedure:

- In a large round-bottomed flask, heat 6 liters of 32% hydrochloric acid to 50°C.
- With shaking, dissolve 1 kg of powdered sucrose in the heated acid.
- Rapidly heat the dark-colored solution to 70-72°C and maintain this temperature for ten minutes.
- Immediately pour the solution onto 3 kg of cracked ice in a large earthenware crock, preferably within a fume hood.
- Once the mixture has cooled to room temperature, add 600 g of stannous chloride crystals and stir thoroughly for ten minutes. Allow the mixture to stand for 24 hours.
- Filter the acidic liquid with suction through a large Büchner funnel to remove the humus precipitate. Wash the humus on the filter with two 350-mL portions of water and then with two 300-mL portions of benzene.
- Extract the 5-methylfurfural from the filtrate and aqueous washings using three 300-mL portions of benzene for every 2 liters of liquid.
- Combine the benzene extracts and wash them with two 150-mL portions of 5% sodium carbonate solution, followed by two 100-mL portions of water.
- Dry the benzene solution with 100-150 g of anhydrous magnesium or sodium sulfate.
- Remove the benzene by distillation until the vapor temperature reaches 85°C.
- Transfer the residue to a Claisen flask and remove the final traces of benzene under reduced pressure.
- Collect the 5-methylfurfural product by distillation at 83-85°C/15 mm.

Stage 2: Conversion of 5-Methylfurfural to 5-Methyl-2-furonitrile

This stage involves the formation of an aldoxime from 5-methylfurfural, followed by dehydration to the nitrile. The dehydration of aldoximes to nitriles is a well-established transformation, often employing reagents like acetic anhydride.[4][5]

Materials:

- 5-Methylfurfural (from Stage 1)
- Hydroxylamine hydrochloride
- Sodium hydroxide
- Acetic anhydride
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

Part A: Formation of 5-Methylfurfural Oxime

- Dissolve 5-methylfurfural in a suitable solvent such as ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride.
- Slowly add a solution of sodium hydroxide while monitoring the pH to maintain basic conditions.
- Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude 5-methylfurfural oxime.

Part B: Dehydration to **5-Methyl-2-furonitrile**

- Dissolve the crude 5-methylfurfural oxime in a suitable solvent like dichloromethane or tetrahydrofuran.
- Add acetic anhydride to the solution. The reaction can be heated to reflux to increase the rate.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by adding a saturated sodium bicarbonate solution until the evolution of gas ceases.
- Extract the product with diethyl ether.
- Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain **5-Methyl-2-furonitrile**.

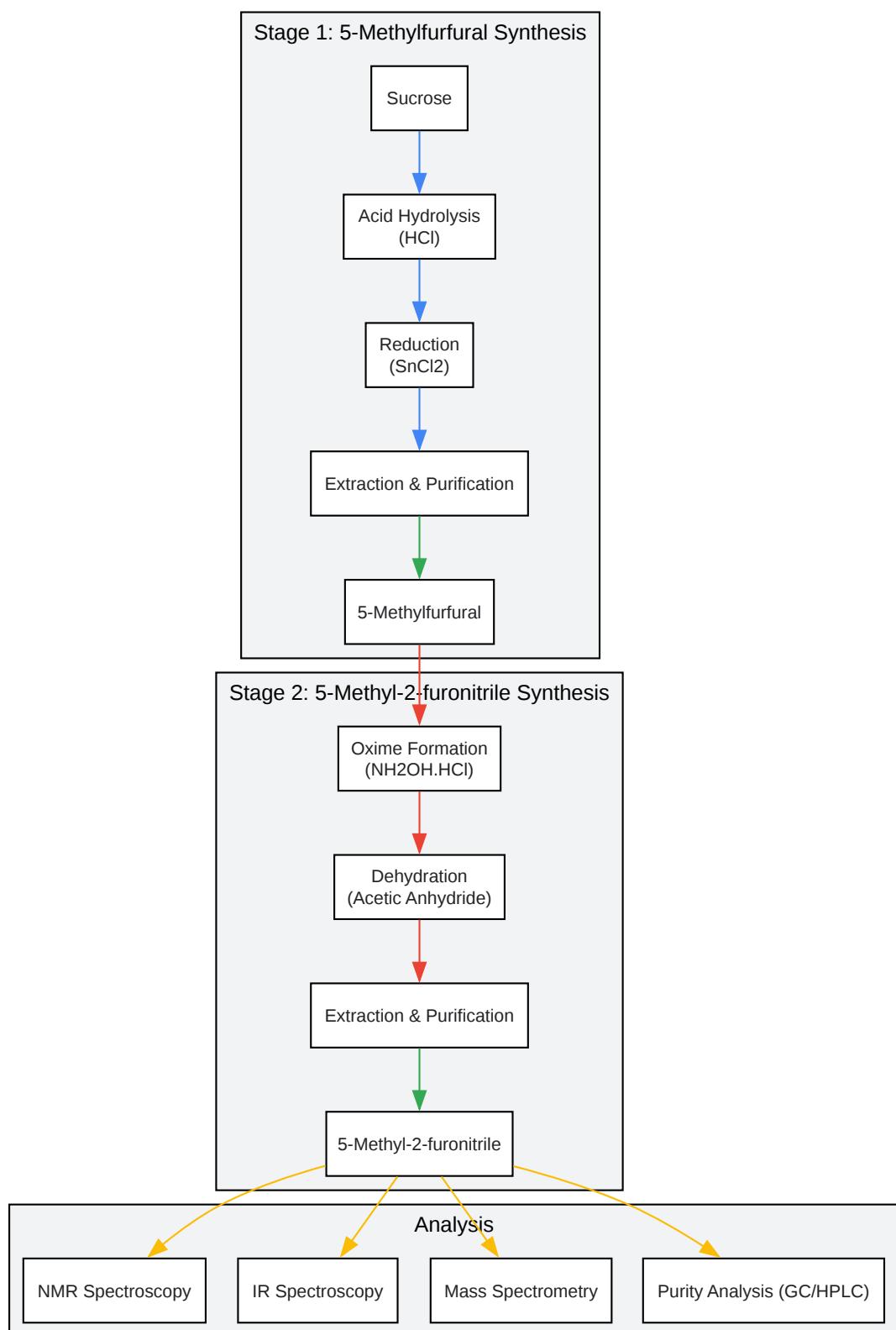
Role in Drug Discovery and Development

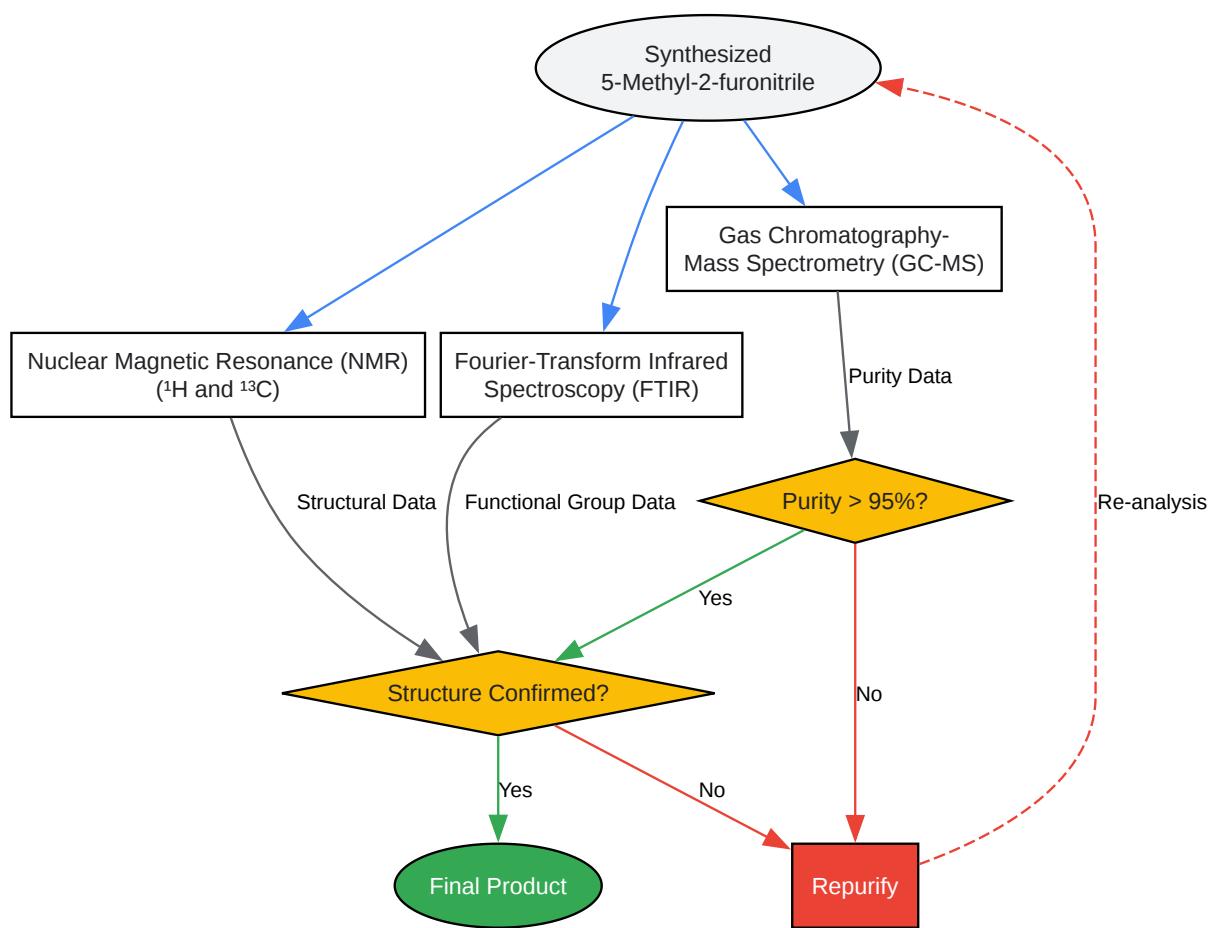
The furan nucleus is a significant pharmacophore in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.^[6] The nitrile group is also a key functional group in many pharmaceuticals, often acting as a bioisostere for other functional groups like carbonyls or halogens.

The combination of the 5-methylfuran scaffold and the nitrile functionality in **5-Methyl-2-furonitrile** makes it an attractive candidate for lead optimization in drug discovery programs. The nitrile group can participate in hydrogen bonding and other polar interactions within a biological target, potentially enhancing binding affinity. Furthermore, the concept of bioisosterism allows for the strategic replacement of other functional groups with a nitrile to improve a drug candidate's pharmacokinetic and pharmacodynamic properties.^{[5][7]}

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of **5-Methyl-2-furonitrile**.



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